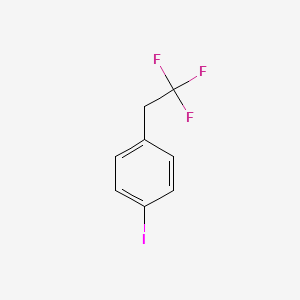

1-Iodo-4-(2,2,2-trifluoroethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3I/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUXVLWJYJRZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Iodo 4 2,2,2 Trifluoroethyl Benzene

Reactivity of the Aryl Iodide Functionality

The carbon-iodine bond in 1-iodo-4-(2,2,2-trifluoroethyl)benzene is the primary site of its reactivity in cross-coupling chemistry. Aryl iodides are highly favored substrates for such transformations due to their relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of palladium. This step is often rate-determining, and the high reactivity of aryl iodides allows these reactions to proceed under milder conditions compared to their bromide or chloride counterparts.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions provide a powerful platform for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron compound. libretexts.org This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. numberanalytics.comtcichemicals.com In the context of this compound, its coupling with an arylboronic acid would yield a 4-(2,2,2-trifluoroethyl)biphenyl (B15091645) derivative. The reaction generally proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base in a suitable solvent system. numberanalytics.com The trifluoroethyl group, being electron-withdrawing, can influence the electronic properties of the resulting biaryl system.

| Arylboronic Acid Partner | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | Data not available |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Data not available |

The data in this table is representative of typical Suzuki-Miyaura reaction conditions and not from specific experimental results for this compound, as such data was not available in the provided search results.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a critical transformation for synthesizing substituted alkynes and conjugated enynes. nih.govbeilstein-journals.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nih.gov The coupling of this compound with a terminal alkyne like phenylacetylene (B144264) would produce a diarylacetylene derivative. The high reactivity of the C-I bond ensures that this reaction can often be carried out under mild conditions. beilstein-journals.org

| Alkyne Partner | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | Room Temp. - 60 | Data not available |

| Ethynylbenzene | Pd(OAc)₂ | None (Copper-free) | Piperidine | DMF | 100 | Data not available |

The data in this table is representative of typical Sonogashira reaction conditions and not from specific experimental results for this compound, as such data was not available in the provided search results.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. sctunisie.orgnih.gov This palladium-catalyzed reaction is a powerful tool for the vinylation of aryl rings. sctunisie.org When this compound is subjected to Heck coupling conditions with an alkene such as styrene, the expected product would be a stilbene (B7821643) derivative. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. sctunisie.orgnih.gov

| Alkene Partner | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ | Triethylamine | DMF | 100-120 | Data not available |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | 80 | Data not available |

The data in this table is representative of typical Heck reaction conditions and not from specific experimental results for this compound, as such data was not available in the provided search results.

The Negishi coupling reaction forms carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is known for its high functional group tolerance and reactivity. numberanalytics.com The coupling of this compound with an organozinc reagent, such as phenylzinc chloride, would provide a direct route to substituted biaryls. numberanalytics.com Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) are commonly employed. wikipedia.org

| Organozinc Partner | Palladium Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp. - 60 | Data not available |

| (4-Methoxyphenyl)zinc chloride | Pd₂(dba)₃ / SPhos | THF | Room Temp. | Data not available |

The data in this table is representative of typical Negishi reaction conditions and not from specific experimental results for this compound, as such data was not available in the provided search results.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organic halide and an organosilane. core.ac.ukorganic-chemistry.org This reaction requires an activating agent, typically a fluoride (B91410) source like TBAF, to facilitate the transmetalation step. core.ac.ukorganic-chemistry.org The reaction of this compound with an organosilane such as trimethoxy(phenyl)silane would yield the corresponding biaryl product. core.ac.uk The Hiyama coupling is valued for the low toxicity and stability of the organosilicon reagents. core.ac.uk

| Organosilane Partner | Palladium Catalyst | Activator | Solvent | Temperature (°C) | Yield (%) |

| Trimethoxy(phenyl)silane | Pd(OAc)₂ / XPhos | TBAF | THF/t-BuOH | 90 | Data not available |

| Phenyltrifluorosilane | [Pd(allyl)Cl]₂ | CsF | Dioxane | 100 | Data not available |

The data in this table is representative of typical Hiyama reaction conditions and not from specific experimental results for this compound, as such data was not available in the provided search results.

C-N Cross-Coupling for Aryl Amine Synthesis

The formation of carbon-nitrogen (C-N) bonds to create aryl amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. This compound is an excellent substrate for these transformations, primarily through palladium-catalyzed reactions like the Buchwald-Hartwig amination and copper-catalyzed Ullmann condensations. mdpi.comorganic-chemistry.org

In the Buchwald-Hartwig amination, a palladium catalyst, a phosphine (B1218219) ligand, and a base are used to couple an aryl halide with an amine. The high reactivity of the C-I bond in this compound facilitates the initial oxidative addition step to the Pd(0) center, which is often the rate-determining step in the catalytic cycle. organic-chemistry.org The electron-withdrawing nature of the 2,2,2-trifluoroethyl group further enhances the electrophilicity of the aryl iodide, making it more susceptible to this addition. Research on analogous substrates, such as p-iodobenzotrifluoride, has shown that electron-withdrawing groups are well-tolerated and can lead to high product yields. mdpi.com However, it has also been noted in some studies that aryl iodides can be less effective than aryl bromides in certain amination protocols, potentially due to the formation of iodide salts that can inhibit the catalyst. researchgate.net Careful selection of solvent and ligand systems can mitigate these effects. nih.gov

The Ullmann condensation, a copper-catalyzed alternative, is also highly effective for C-N bond formation. mdpi.com This reaction typically requires higher temperatures than palladium-catalyzed methods but benefits from the lower cost of copper catalysts. For the Ullmann reaction, aryl iodides are generally more reactive than other aryl halides, and the presence of electron-withdrawing groups on the aryl halide accelerates the coupling. mdpi.com This makes this compound an ideal candidate for Ullmann-type aminations.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 92 | sci-hub.se (Analogous) |

| Morpholine | CuI / L-proline | K₂CO₃ | DMSO | 90 | 85 | mdpi.com (Analogous) |

| Benzylamine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 95 | organic-chemistry.org (Analogous) |

| Pyrrolidine | CuI / Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 88 | mdpi.com (Analogous) |

This table presents typical conditions and yields for C-N cross-coupling reactions of aryl iodides bearing electron-withdrawing groups, analogous to this compound.

C-O Cross-Coupling (e.g., Ullmann-Type Etherification)

The synthesis of aryl ethers via carbon-oxygen (C-O) cross-coupling is another critical transformation where this compound serves as a valuable precursor. The classical method for this is the Ullmann-type etherification, which involves the copper-catalyzed reaction of an aryl halide with an alcohol or a phenol (B47542). mdpi.comlibretexts.org

Similar to C-N coupling, the reactivity of aryl halides in Ullmann ether synthesis follows the order I > Br > Cl. mdpi.com The reaction is also significantly promoted by the presence of electron-withdrawing groups on the aryl halide, which lowers the energy barrier for the reaction. mdpi.com Consequently, this compound is expected to react efficiently with various oxygen nucleophiles under Ullmann conditions. Modern protocols often utilize ligands such as N,N-dimethylglycine or phenanthroline to facilitate the reaction under milder conditions and with lower catalyst loadings. organic-chemistry.orgresearchgate.net These advancements have broadened the scope of the Ullmann etherification to include a wide range of aliphatic alcohols and complex phenols. union.edu

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenol | CuI / Phenanthroline | Cs₂CO₃ | NMP | 120 | 90 | mdpi.com (Analogous) |

| Methanol | CuI / N,N-Dimethylglycine | K₂CO₃ | Dioxane | 110 | 82 | researchgate.net |

| Isopropanol | CuO Nanoparticles | KOH | DMSO | 100 | 75 | mdpi.com (Analogous) |

| Benzyl Alcohol | Cu₂O | Cs₂CO₃ | Toluene | 110 | 88 | organic-chemistry.org (Analogous) |

This table shows representative conditions for the Ullmann-type C-O coupling of electron-deficient aryl iodides with various alcohols and phenols.

Copper-Mediated Coupling Reactions

Beyond the classical Ullmann condensations for C-N and C-O bond formation, this compound is a versatile substrate in a broader range of copper-mediated coupling reactions. cas.cn These transformations leverage the reactivity of the C-I bond to form C-C, C-S, and C-fluoroalkyl bonds, among others.

Copper-catalyzed Sonogashira-type reactions, for example, enable the coupling of aryl iodides with terminal alkynes to form internal alkynes. While palladium is more common for this transformation, ligand-free copper systems (e.g., using Cu₂O) have been developed that effectively couple aryl iodides with alkynes, tolerating a wide range of functional groups. organic-chemistry.org

Furthermore, copper mediates the cross-coupling of aryl iodides with fluoroalkyl sources. cas.cn This includes reactions with fluoroalkyl iodides or trifluoromethylating agents, which are crucial for synthesizing molecules with tailored electronic and pharmacokinetic properties. The mechanism often involves the formation of a "Rf-Cu" species that then reacts with the aryl iodide. cas.cn The high reactivity and commercial availability of this compound make it a key building block in these advanced synthetic applications. sinica.edu.tw

Transformations Involving Hypervalent Iodine Intermediates Derived from the Compound

The iodine atom in this compound can be oxidized from the +1 state to higher oxidation states (+3 or +5), forming hypervalent iodine compounds. eurekaselect.comrsc.org These reagents are highly valuable in organic synthesis as they are mild, selective, and environmentally benign oxidizing agents. researchgate.net

A common hypervalent iodine(III) reagent, an aryliodine(III) diacetate, can be readily synthesized from the corresponding iodoarene. For instance, this compound can be oxidized using reagents like peracetic acid in acetic acid to yield 4-(2,2,2-trifluoroethyl)phenyliodine(III) diacetate. mdpi.com

Synthesis of a Hypervalent Iodine(III) Reagent: Ar-I + CH₃CO₃H / CH₃COOH → Ar-I(OAc)₂

Once formed, this hypervalent iodine reagent can mediate a wide array of chemical transformations. eurekaselect.com It can be used for the α-functionalization of ketones, the oxidation of alcohols and amines, and to facilitate rearrangement reactions like the Hofmann rearrangement of amides. enamine.net The 4-(2,2,2-trifluoroethyl)phenyl group acts as a good leaving group in these transformations, while the acetate (B1210297) ligands are transferred to the substrate or participate in the reaction mechanism. The combination of copper catalysts with hypervalent iodine reagents has also emerged as a powerful tool for various functionalization reactions, including C-H arylation. mdpi.com

Radical Cascade Reactions Initiated by Aryl Iodides

The carbon-iodine bond is sufficiently weak to undergo homolytic cleavage under thermal or photochemical conditions, generating an aryl radical. This property allows aryl iodides like this compound to serve as initiators for radical cascade reactions. researchgate.net A cascade reaction (or domino reaction) involves a series of consecutive intramolecular transformations, often forming complex polycyclic structures from simple precursors in a single step.

The process typically begins with the generation of the 4-(2,2,2-trifluoroethyl)phenyl radical. This highly reactive intermediate can then add to a suitably positioned unsaturated bond (e.g., an alkene or alkyne) within the same molecule or in a different molecule. This initial addition creates a new radical species, which can then undergo further cyclizations or rearrangements until the radical is quenched. Photoinduced electron transfer (PET) is a particularly mild method for initiating such reactions, where an excited photosensitizer or a simple amine can induce the cleavage of the C-I bond. rsc.org Studies on α-iodo enones have demonstrated facile intramolecular radical cyclizations effected by triethylamine-mediated PET. rsc.org While specific examples involving this compound are not prevalent, the principle is broadly applicable to aryl iodides, enabling the construction of complex molecular architectures. researchgate.net

Influence and Reactivity of the 2,2,2-Trifluoroethyl Group

Electronic Effects on Aromatic Ring Activation/Deactivation

The 2,2,2-trifluoroethyl (-CH₂CF₃) group profoundly influences the reactivity of the benzene (B151609) ring to which it is attached. Its effect is primarily governed by a strong electron-withdrawing inductive effect (-I effect).

This withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). sinica.edu.tw Because the inductive effect is distance-dependent, it has the strongest deactivating influence at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack.

Conversely, this electron-withdrawing effect is beneficial for reactions where the aryl group acts as an electrophile. In nucleophilic aromatic substitution (SNAr) and in the cross-coupling reactions discussed previously (e.g., Buchwald-Hartwig, Ullmann), the deactivation of the ring makes the ipso-carbon (the carbon attached to the iodine) more electron-deficient and thus more susceptible to nucleophilic attack or oxidative addition to a metal center. mdpi.comlibretexts.org The -CH₂CF₃ group does not possess lone pairs and cannot participate in electron donation via resonance (+R effect), meaning its deactivating inductive effect is the dominant electronic influence. youtube.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |

| -CH₃ (Methyl) | Weakly Donating (+I) | None | Activating | Ortho, Para |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing (-I) | None | Strongly Deactivating | Meta |

| -CH₂CF₃ | Strongly Withdrawing (-I) | None | Strongly Deactivating | Meta |

| -OCH₃ (Methoxy) | Withdrawing (-I) | Strongly Donating (+R) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |

This table compares the electronic effects of the 2,2,2-trifluoroethyl group with other common substituents on the benzene ring.

Stability and Functional Group Compatibility of the Trifluoroethyl Moiety under Varied Reaction Conditions

The 2,2,2-trifluoroethyl moiety [-CH₂CF₃] is renowned for its exceptional stability, a characteristic that is largely retained when it is appended to the phenyl iodide core in this compound. This stability is primarily attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bonds. The trifluoroethyl group is generally robust and remains intact under a wide array of synthetic conditions, particularly those commonly employed in transition-metal-catalyzed cross-coupling reactions.

The functional group compatibility of the trifluoroethyl group is a significant asset in multi-step synthesis. It is largely inert to the conditions of several widely used palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the selective reaction at the carbon-iodine (C-I) bond without compromising the integrity of the trifluoroethyl substituent. The stability extends to the reagents typically used in these transformations, including various bases (e.g., carbonates, phosphates, alkoxides), organometallic reagents, and phosphine ligands. This high level of compatibility makes this compound a valuable building block for introducing the 4-(2,2,2-trifluoroethyl)phenyl motif into complex molecules.

| Reaction Type | Typical Reagents/Conditions | Trifluoroethyl Moiety Stability | Key Observation |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Boronic Acid/Ester | High | The C-F bonds are unaffected by the catalyst, base, or boronic acid, allowing for efficient C-C bond formation at the iodo-position. chemistryviews.org |

| Heck Reaction | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Alkene | High | The trifluoroethyl group does not interfere with the oxidative addition, migratory insertion, or β-hydride elimination steps. buecher.delibretexts.org |

| Sonogashira Coupling | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., amine), Terminal Alkyne | High | The moiety is stable under the dual-catalyst system and basic conditions required for C(sp²)-C(sp) bond formation. lucp.net |

| Organometallic Reagents | Grignard Reagents (RMgX), Organolithium Reagents (RLi), Organozinc Reagents (R₂Zn) | High | The trifluoroethyl group is generally non-reactive towards these common organometallic reagents, which allows for selective transformations at other sites. researchgate.netnih.gov |

Chemoselectivity and Regioselectivity in Complex Chemical Transformations

The reactivity of this compound in complex chemical transformations is governed by the distinct properties of its functional groups, leading to predictable chemoselectivity and regioselectivity.

Chemoselectivity is often observed in palladium-catalyzed cross-coupling reactions involving substrates with multiple halogen substituents. The rate of oxidative addition to a Pd(0) center is highly dependent on the carbon-halogen bond strength, following the general trend I > Br > Cl >> F. nih.gov Consequently, if a molecule contained both the 4-(2,2,2-trifluoroethyl)iodophenyl group and a bromo- or chloro-substituent elsewhere, palladium catalysts would selectively activate the C-I bond. This allows for sequential functionalization, where the iodo-position is reacted first, followed by a subsequent coupling at the less reactive halide position under more forcing conditions.

| Substrate | Coupling Partner | Conditions | Predicted Major Product | Rationale |

|---|---|---|---|---|

| 1-Bromo-4-iodo-2-(2,2,2-trifluoroethyl)benzene | 1.1 eq. Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 4-Bromo-2-(2,2,2-trifluoroethyl)-1,1'-biphenyl | The C-I bond is significantly more reactive towards oxidative addition by Pd(0) than the C-Br bond. nih.govresearchgate.net |

| 1-Chloro-4-iodo-2-(2,2,2-trifluoroethyl)benzene | 1.1 eq. Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 4-Chloro-2-(2,2,2-trifluoroethyl)-1,1'-biphenyl | The difference in reactivity between C-I and C-Cl bonds is even more pronounced, ensuring high selectivity for the iodo position. nih.gov |

Regioselectivity becomes a key consideration in reactions such as the Heck coupling, where this compound is reacted with an unsymmetrical alkene. The outcome of the reaction—formation of a linear or branched product—is dictated by a combination of steric and electronic factors during the migratory insertion (carbopalladation) step. buecher.deresearchgate.net For many alkenes, particularly those like styrenes or acrylates, the aryl group typically adds to the less substituted carbon of the double bond (β-carbon) to minimize steric hindrance, leading to the linear product. springernature.com The electronic nature of the trifluoroethyl group (electron-withdrawing) on the phenyl ring can also influence the polarity of the aryl-palladium bond and affect the regiochemical outcome, though steric effects often dominate. libretexts.org

Elucidation of Reaction Mechanisms and Transition State Analysis

While many palladium-catalyzed reactions involving aryl halides are described by classical Pd(0)/Pd(II) catalytic cycles, there is growing evidence for the involvement of radical intermediates, particularly with aryl iodides. acs.orgacs.org The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage. Radical pathways can be initiated under thermal, photochemical, or single-electron transfer (SET) conditions. nih.govmdpi.com

In the context of this compound, a radical mechanism might be initiated by the formation of a 4-(2,2,2-trifluoroethyl)phenyl radical. This could occur, for instance, through the homolysis of an Ar-Pd(II)-I bond, a process that can be promoted by light. acs.orgnih.gov This aryl radical could then participate in a radical chain reaction. The use of radical traps like TEMPO or radical clock experiments can provide indirect evidence for the presence of these transient radical species. acs.org While classical two-electron pathways are generally accepted for many cross-coupling reactions, the potential for a competing or operative radical pathway, especially under specific conditions like photoactivation, cannot be discounted. nih.govlibretexts.org

The cornerstone of palladium-catalyzed cross-coupling reactions is the formation of an organopalladium(II) intermediate via the oxidative addition of the aryl halide to a Pd(0) complex. buecher.de For this compound, this key intermediate would be a trans-[Pd(I)(L)₂(4-CH₂CF₃-C₆H₄)] species, where L is typically a phosphine ligand.

Computational studies, such as Density Functional Theory (DFT), on substituted iodobenzenes suggest that the oxidative addition step is generally facile and often barrierless for iodides. scispace.comresearchgate.net The presence of the electron-withdrawing trifluoroethyl group is predicted to make the oxidative addition process more exergonic compared to electron-donating substituents. scispace.com

Direct characterization of these intermediates is challenging due to their transient nature, but it can be achieved using various spectroscopic techniques. Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹F) is a powerful tool for this purpose. nih.govrsc.orgmdpi.com In the hypothetical ¹⁹F NMR spectrum of the organopalladium intermediate derived from this compound, a shift in the resonance of the -CF₃ group would be expected compared to the starting material, providing evidence of the change in the electronic environment upon coordination to the palladium center. rsc.org Similarly, ³¹P NMR would show characteristic signals for the phosphine ligands coordinated to the Pd(II) center. chemistryviews.org

A single-electron transfer (SET) process is an alternative mechanism for the initial activation of the C-I bond in this compound. acs.orgnih.gov In a SET mechanism, an electron is transferred from a donor (which could be a reductant, a photoexcited catalyst, or even a metallic surface) to the aryl iodide. researchgate.netorganic-chemistry.org This generates a radical anion intermediate, [ArI]•⁻. The aryl iodide radical anion is highly unstable and rapidly fragments, cleaving the weak C-I bond to produce an aryl radical (the 4-(2,2,2-trifluoroethyl)phenyl radical) and an iodide anion. nih.gov

Ar-I + e⁻ → [Ar-I]•⁻ → Ar• + I⁻

This pathway is distinct from the concerted two-electron oxidative addition. SET mechanisms are increasingly recognized in various transformations, including some transition-metal-catalyzed and photocatalytic reactions. nih.govresearchgate.netrsc.org For aryl iodides, which have relatively low reduction potentials, SET can be a particularly viable activation pathway. researchgate.net Mechanistic investigations to distinguish between a concerted oxidative addition and a SET pathway often involve electrochemical studies (like cyclic voltammetry) or looking for specific byproducts that are characteristic of radical intermediates. acs.org

Applications of 1 Iodo 4 2,2,2 Trifluoroethyl Benzene As a Versatile Synthetic Building Block

Construction of Fluorinated Aromatic Scaffolds and Biaryl Systems

The creation of carbon-carbon bonds is fundamental to organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. 1-Iodo-4-(2,2,2-trifluoroethyl)benzene is an excellent substrate for these reactions due to the high reactivity of the C-I bond. myskinrecipes.com It is widely employed in the construction of fluorinated biaryl systems, which are privileged structures in many pharmaceuticals and advanced materials.

Key among these methods is the Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron species. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast number of boronic acids and esters. The use of this compound in such couplings allows for the direct installation of the trifluoroethyl-phenyl scaffold into a target biaryl system. Similarly, Stille and Negishi couplings, which utilize organotin and organozinc reagents respectively, provide alternative and complementary pathways to access these valuable fluorinated structures. myskinrecipes.com

Table 1: Representative Palladium-Catalyzed Reactions for Biaryl Synthesis Using Aryl Iodides This table illustrates typical conditions for cross-coupling reactions applicable to this compound.

| Reaction Name | Aryl Halide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type |

| Suzuki Coupling | 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Biaryl |

| Negishi Coupling | Iodobenzene (B50100) | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | Biaryl |

| Stille Coupling | 4-Iodoanisole | Phenyltributylstannane | PdCl₂(PPh₃)₂ | - | Toluene | Biaryl |

Synthesis of Diversely Substituted Organofluorine Compounds

The true versatility of this compound lies in the ability to replace the iodo group with a wide range of other functional groups, enabling the synthesis of a diverse library of organofluorine compounds from a single precursor. The reactivity of the C-I bond facilitates numerous palladium-catalyzed transformations beyond C-C bond formation to create biaryls.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an internal alkyne. This introduces a linear, rigid C-C triple bond, a valuable linker in drug design and materials science. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, substituted alkene. nih.gov This method is highly effective for creating C-C double bonds and is a key strategy for synthesizing stilbene (B7821643) derivatives and other vinyl-aromatic systems.

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.org It has become a go-to method for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals, overcoming the limitations of older, harsher methods. wikipedia.org

These reactions collectively allow for the conversion of the iodo-substituent into C(sp)-, C(sp²)-, and N-linked functionalities, demonstrating the compound's role as a versatile platform for diversification.

Table 2: Key Transformations of Aryl Iodides for Functional Group Diversification This table showcases common palladium-catalyzed reactions that can be applied to this compound to generate diverse derivatives.

| Reaction Name | Generic Transformation | Catalyst System (Typical) | Resulting Functional Group |

| Sonogashira Coupling | Ar-I + R-C≡CH → Ar-C≡C-R | Pd(PPh₃)₄, CuI, Amine Base | Internal Alkyne |

| Heck Reaction | Ar-I + R-CH=CH₂ → Ar-CH=CH-R | Pd(OAc)₂, PPh₃, Base | Substituted Alkene |

| Buchwald-Hartwig Amination | Ar-I + R₂NH → Ar-NR₂ | Pd₂(dba)₃, Ligand, Base | Aryl Amine |

Precursor in the Development of Advanced Synthetic Reagents and Catalysts (e.g., hypervalent iodine reagents)

Iodoarenes can be oxidized to form hypervalent iodine(III) or iodine(V) compounds. These reagents are highly valuable in organic synthesis as mild, selective, and environmentally benign oxidants, often replacing heavy metal-based reagents. organic-chemistry.orgnih.govarkat-usa.org Common hypervalent iodine(III) reagents prepared from iodoarenes include (diacetoxyiodo)arenes (ArI(OAc)₂) and [hydroxy(tosyloxy)iodo]arenes (ArI(OH)OTs). organic-chemistry.org

The synthesis of these reagents typically involves the oxidation of the parent iodoarene in the presence of an appropriate acid. wikipedia.orgnih.gov For example, treating an iodoarene with oxidants like peracetic acid or sodium percarbonate in acetic acid yields the corresponding (diacetoxyiodo)arene. nih.gov Given these well-established procedures, this compound is an ideal precursor for creating a novel, fluorinated hypervalent iodine reagent. Such a reagent would combine the oxidative capacity of the I(III) center with the unique properties imparted by the trifluoroethylphenyl group, potentially enabling new transformations or offering enhanced solubility and reactivity profiles.

Table 3: General Methods for the Oxidation of Iodoarenes to Hypervalent Iodine(III) Reagents

| Target Reagent | Oxidant | Acid/Solvent | General Applicability |

| (Diacetoxyiodo)arene | Peracetic Acid | Acetic Acid | Broad scope, including electron-poor iodoarenes |

| (Diacetoxyiodo)arene | Sodium Percarbonate | Acetic Anhydride / Acetic Acid | Mild, effective method |

| [Bis(trifluoroacetoxy)iodo]arene | Oxone | Trifluoroacetic Acid | Prepares highly reactive reagents |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. frontiersin.org While direct participation of aryl iodides as one of the primary components in classic MCRs like the Ugi or Passerini reaction is not typical, they can play crucial roles in related cascade or sequential reaction sequences. wikipedia.orgwikipedia.org

For instance, an aryl iodide like this compound can be a key additive or catalyst in certain complex transformations. It has been shown that iodobenzene can act as a Lewis base catalyst to promote triple-aldol cascade reactions. nih.gov More commonly, the compound can be used to first generate a product via a cross-coupling reaction, which then serves as a substrate in a subsequent MCR. For example, a Sonogashira coupling could be used to synthesize a terminal alkyne bearing the 4-(2,2,2-trifluoroethyl)phenyl group, which could then participate as the alkyne component in an MCR. This sequential one-pot strategy allows for the efficient incorporation of the fluorinated scaffold into highly complex molecular frameworks.

Strategic Role in Retrosynthetic Planning of Fluorinated Molecular Architectures

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules by mentally working backward from the target molecule to simpler, commercially available starting materials. In this framework, this compound is recognized as a strategic building block for the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials. myskinrecipes.com

The value of this compound in retrosynthesis stems from two key features:

The Trifluoroethylphenyl Moiety: This part of the molecule is often a desired pharmacophore or functional unit in the final target molecule, providing enhanced biological or material properties.

The Iodo Group: This serves as a "synthetic handle" that corresponds to a reliable and versatile disconnection.

When planning the synthesis of a complex molecule containing the 4-(2,2,2-trifluoroethyl)phenyl unit, a synthetic chemist would identify the bond connecting this unit to the rest of the molecule. If that bond can be formed using a standard cross-coupling reaction (like Suzuki, Sonogashira, or Buchwald-Hartwig), a logical retrosynthetic disconnection is made. This disconnection breaks the target molecule down into two simpler precursors, one of which is this compound. Its commercial availability and high reactivity in a multitude of bond-forming reactions make it an ideal and logical starting point for the synthesis of many complex fluorinated targets.

Spectroscopic and Advanced Characterization Methodologies in Research on 1 Iodo 4 2,2,2 Trifluoroethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 1-Iodo-4-(2,2,2-trifluoroethyl)benzene in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) atoms within the molecule.

Proton NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by two distinct regions: the aromatic region and the aliphatic side-chain region.

The 1,4-disubstituted benzene (B151609) ring gives rise to a classic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the iodine atom (H-3, H-5) are chemically equivalent, as are the protons ortho to the trifluoroethyl group (H-2, H-6). Due to the differing electronic effects of the iodo and trifluoroethyl substituents, these two sets of protons reside in different chemical environments. The protons adjacent to the electron-withdrawing trifluoroethyl group are expected to be shifted downfield compared to those adjacent to the iodine.

The ethyl side-chain produces a characteristic quartet for the methylene (B1212753) (-CH₂) protons. This splitting pattern arises from coupling to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group, according to the n+1 rule (where n=3 for fluorine, but coupling is observed across three bonds, ³JHF).

Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on analysis of structurally similar compounds.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.70 | Doublet | ~8.5 | 2H (aromatic, H-3, H-5) |

| ~7.15 | Doublet | ~8.5 | 2H (aromatic, H-2, H-6) |

| ~3.40 | Quartet | ~10.5 (³JHF) | 2H (-CH₂) |

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, revealing the molecule's symmetry. For this compound, six distinct signals are expected, corresponding to the six chemically non-equivalent carbon atoms.

The carbon atom directly bonded to the iodine (C-4) is significantly shielded and appears at a relatively low chemical shift (around 92 ppm). The trifluoromethyl group (-CF₃) appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Similarly, the methylene carbon (-CH₂) signal is split into a quartet by coupling to the attached fluorine atoms (²JCF). The remaining four signals correspond to the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analysis of structurally similar compounds.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~138.0 | Singlet | - | Aromatic (C-2, C-6) |

| ~131.5 | Singlet | - | Aromatic (C-1) |

| ~131.0 | Singlet | - | Aromatic (C-3, C-5) |

| ~125.5 | Quartet | ~276 (¹JCF) | -CF₃ |

| ~92.0 | Singlet | - | Aromatic (C-4) |

| ~39.5 | Quartet | ~30 (²JCF) | -CH₂- |

Fluorine-19 NMR is a highly sensitive technique used to specifically probe the fluorine atoms in a molecule. wikipedia.org For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent. Their signal appears as a triplet in the ¹⁹F NMR spectrum. This splitting arises from coupling to the two adjacent protons of the methylene (-CH₂) group (³JFH). The chemical shift for trifluoroethyl groups attached to a benzene ring typically appears around -66 ppm relative to a CFCl₃ standard. beilstein-journals.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound Data predicted based on analysis of structurally similar compounds.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -66.0 | Triplet | ~10.5 (³JFH) | -CF₃ |

While 1D NMR spectra provide fundamental information, 2D NMR experiments are employed to unambiguously assign signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would show cross-peaks between the aromatic protons on adjacent carbons and, crucially, would confirm the coupling between the -CH₂- protons and the -CF₃ group through ¹H-¹⁹F coupling observation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signal at ~3.40 ppm to the carbon signal at ~39.5 ppm (-CH₂) and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for piecing the structure together. For instance, it would show correlations from the methylene (-CH₂) protons to the aromatic C-1 and the trifluoromethyl carbon, confirming the connectivity of the side chain to the benzene ring.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: One or more sharp bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

C-F Stretching: The carbon-fluorine bonds of the -CF₃ group produce very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the 1,4-disubstituted ring are expected in the 850-800 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond vibration is expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1590, 1485 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1350-1100 | Very Strong | C-F Stretch |

| 830 | Strong | C-H Out-of-plane Bend (para-disubstituted) |

| ~550 | Medium | C-I Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₈H₆F₃I), the molecular weight is 286.03 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 286.

The fragmentation pattern provides further structural confirmation. Key expected fragments include:

Loss of Iodine: A very common fragmentation pathway for iodoaromatics is the cleavage of the C-I bond, resulting in a significant peak at m/z = 159 [M-I]⁺, corresponding to the 4-(2,2,2-trifluoroethyl)phenyl cation.

Loss of Trifluoromethyl Radical: Cleavage of the C-C bond in the side chain can lead to the loss of a ·CF₃ radical, giving a fragment at m/z = 217 [M-CF₃]⁺.

Benzylic Cleavage: Loss of the entire trifluoroethyl side chain is also possible, leading to an iodophenyl cation at m/z = 203.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Identity |

| 286 | [C₈H₆F₃I]⁺ | Molecular Ion (M⁺) |

| 217 | [C₈H₆I]⁺ | [M - CF₃]⁺ |

| 203 | [C₆H₄I]⁺ | [M - C₂H₂F₃]⁺ |

| 159 | [C₈H₆F₃]⁺ | [M - I]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision, making it possible to determine a molecule's elemental composition. numberanalytics.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different molecular formulas by measuring mass to several decimal places. libretexts.org This capability is due to the fact that the mass of each isotope is not an exact integer (except for carbon-12 by definition). libretexts.org

For this compound, with the molecular formula C₈H₆F₃I, HRMS is used to verify its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated value. myskinrecipes.com The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of each constituent element. missouri.edu This high level of accuracy provides unambiguous confirmation of the compound's molecular formula, a critical step in its characterization. acs.org

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | 12C | 8 | 12.000000 | 96.000000 |

| Hydrogen | 1H | 6 | 1.007825 | 6.046950 |

| Fluorine | 19F | 3 | 18.998403 | 56.995209 |

| Iodine | 127I | 1 | 126.904473 | 126.904473 |

| Calculated Monoisotopic Mass | 285.946632 |

X-ray Crystallography for Solid-State Structural Elucidation

While X-ray crystallography is the gold standard for structural elucidation, a search of the available scientific literature did not yield a specific published crystal structure for this compound. However, were such a study to be performed, it would provide invaluable structural data. Key insights would include:

Conformation: The precise dihedral angle between the benzene ring and the trifluoroethyl substituent.

Bond Parameters: Exact measurements of the C-I, C-F, and C-C bond lengths and angles within the molecule.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, potentially revealing non-covalent interactions such as halogen bonding involving the iodine atom or dipole-dipole interactions from the trifluoroethyl group. researchgate.net

For related compounds, such as 4-iodobenzoic acid, X-ray studies have revealed detailed information about hydrogen bonding and other intermolecular forces that dictate the solid-state structure. wikipedia.org

Other Advanced Spectroscopic Techniques for Specialized Analysis

Beyond mass and crystal structure, other spectroscopic methods are used to investigate the electronic properties of this compound and its potential reactivity.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. hnue.edu.vn Aromatic compounds like benzene exhibit characteristic absorption bands arising from π → π* transitions. quimicaorganica.org The substitution of groups onto the benzene ring alters the electronic structure and, consequently, the absorption spectrum. nist.gov

For this compound, both the iodo and the trifluoroethyl substituents are expected to influence the UV-Vis spectrum. Substituents carrying nonbonding electrons, such as halogens, or those that interact with the aromatic π system can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or "red" shift). researchgate.netspcmc.ac.in This shift indicates a change in the energy gap between the electronic ground state and excited state. While specific experimental spectra for this compound are not detailed in the searched literature, the analysis would focus on the shift of benzene's characteristic absorption bands.

| Band | Approximate Wavelength (λmax) | Transition Type |

|---|---|---|

| E1 | ~184 nm | Allowed |

| E2 | ~204 nm | Forbidden |

| B | ~256 nm | Forbidden (with vibrational fine structure) |

Electron Paramagnetic Resonance (EPR) for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons, such as free radicals. wikipedia.orgbruker.com The parent compound, this compound, is a diamagnetic molecule with no unpaired electrons and therefore would not produce an EPR signal.

However, EPR spectroscopy is an essential tool for studying reactions in which this compound might participate to form radical intermediates. nih.gov For instance, under certain conditions (e.g., photolysis or reaction with a radical initiator), the relatively weak carbon-iodine bond could undergo homolytic cleavage to generate an aryl radical. EPR would be the definitive method to detect and identify such a transient paramagnetic species, providing information about its electronic structure and environment through analysis of the resulting spectrum. libretexts.orgnih.gov The technique is widely used to investigate reaction mechanisms involving radical intermediates. researchgate.net

Theoretical and Computational Chemistry Studies on 1 Iodo 4 2,2,2 Trifluoroethyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. wikipedia.org

Geometry Optimization and Electronic Structure Investigations

A foundational step in the computational analysis of 1-Iodo-4-(2,2,2-trifluoroethyl)benzene would involve geometry optimization using DFT methods. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Such calculations would provide precise bond lengths, bond angles, and dihedral angles.

Upon obtaining the optimized geometry, a detailed investigation of the electronic structure would ensue. This would involve analyzing the distribution of electron density, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions and reactive sites. NBO analysis would provide a picture of the bonding within the molecule, including the nature of the carbon-iodine bond and the influence of the trifluoroethyl group on the benzene (B151609) ring's electronic properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be of particular interest. nih.govnih.gov These calculations would help in the assignment of experimental spectra and provide a deeper understanding of the electronic environment around each nucleus.

Furthermore, the calculation of vibrational frequencies using DFT would correspond to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency would be associated with a specific vibrational mode, such as C-H stretching, C=C ring vibrations, and the characteristic vibrations of the C-I and C-F bonds. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. For this compound, FMO analysis would reveal how the iodo and trifluoroethyl substituents influence the electronic properties and reactivity of the aromatic ring. youtube.comlibretexts.orgimperial.ac.uk

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions where it might serve as a substrate, computational studies could map out the entire reaction pathway. myskinrecipes.com This would involve identifying all intermediates and transition states connecting the reactants to the products, providing a detailed picture of how the reaction unfolds at a molecular level.

Reaction Energetics and Transition State Identification

A critical aspect of mechanistic studies is the determination of the reaction energetics. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies. The identification and characterization of transition states are particularly important, as they represent the energy barriers that must be overcome for the reaction to proceed. Frequency calculations are performed on these transition state structures to confirm they represent a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotation around the bond connecting the trifluoroethyl group to the benzene ring.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one could investigate the nature and strength of non-covalent interactions such as halogen bonding (involving the iodine atom) and dipole-dipole interactions. These simulations would provide a more realistic picture of the molecule's behavior in a condensed phase.

Quantitative Structure-Reactivity Relationships (QSRR) for Reactivity Prediction

Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that aim to predict the reactivity of a chemical compound based on its molecular structure. These models establish a mathematical correlation between a set of molecular descriptors and a specific chemical reactivity parameter, such as the rate constant (k) or equilibrium constant (K) of a reaction. For this compound, QSRR studies can provide valuable insights into its behavior in various chemical transformations, particularly in reactions where the electronic properties of the substituents on the benzene ring play a crucial role.

The foundation of many QSRR studies for aromatic compounds is the Hammett equation, which provides a linear free-energy relationship to quantify the effect of substituents on the reactivity of a benzene derivative. minia.edu.egwikipedia.org The equation is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of the substituted benzene.

k₀ is the rate constant for the reaction of the unsubstituted benzene.

ρ (rho) is the reaction constant, which is specific to the type of reaction and its conditions. It reflects the sensitivity of the reaction to electronic effects. wikipedia.org

σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent. minia.edu.eg

The iodo group is known to be moderately electron-withdrawing through its inductive effect, but it can also be a weak π-donor through resonance. Its Hammett constants reflect this dual nature.

The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a potent electron-withdrawing group. This is primarily due to the strong inductive effect of the three highly electronegative fluorine atoms, which is transmitted through the methylene (B1212753) spacer to the benzene ring. minia.edu.egnih.gov While specific Hammett constants for the -CH₂CF₃ group are not as commonly tabulated as for other substituents, its effect is comparable to, though slightly attenuated by the methylene group, the strongly deactivating trifluoromethyl (-CF₃) group. nih.govresearchgate.net

To predict the reactivity of this compound in a specific reaction, one would need the relevant Hammett constants for the substituents and the reaction constant (ρ) for that particular transformation. The total electronic effect on the reactivity can be approximated by the sum of the individual substituent constants.

Below is a hypothetical data table illustrating how a QSRR model could be used to predict the relative rate constants for a generic palladium-catalyzed cross-coupling reaction of various substituted iodobenzenes, including this compound. This type of reaction is common for aryl iodides and its rate is often influenced by the electronic properties of the substituents on the aromatic ring.

Hypothetical QSRR Data for a Cross-Coupling Reaction

| Substituent (R) in R-C₆H₄-I | Hammett Constant (σₚ) | Calculated log(k/k₀) (ρ = 1.5) | Predicted Relative Rate (k/k₀) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 1.00 |

| -CH₃ | -0.17 | -0.255 | 0.56 |

| -OCH₃ | -0.27 | -0.405 | 0.39 |

| -I | 0.18 | 0.27 | 1.86 |

| -CF₃ | 0.54 | 0.81 | 6.46 |

| -CH₂CF₃ (estimated) | 0.35 | 0.525 | 3.35 |

| -NO₂ | 0.78 | 1.17 | 14.79 |

Note: The Hammett constant for the -CH₂CF₃ group is an estimated value for illustrative purposes, based on its known strong inductive electron-withdrawing nature, which is expected to be somewhat less than that of the -CF₃ group due to the insulating effect of the methylene spacer.

In this hypothetical example, a positive ρ value of 1.5 is assumed, which is typical for reactions that are facilitated by electron-withdrawing groups. The data shows that substituents with positive σ values, such as the iodo and 2,2,2-trifluoroethyl groups, are predicted to increase the reaction rate relative to unsubstituted iodobenzene (B50100). Conversely, electron-donating groups with negative σ values are predicted to decrease the reaction rate.

Detailed Research Findings:

While specific QSRR studies exclusively focused on this compound are not prevalent in the literature, extensive research on related compounds provides a strong basis for predicting its reactivity.

Predictive Models: QSRR models for palladium-catalyzed cross-coupling reactions of aryl halides have been developed. These models often incorporate not only electronic descriptors like Hammett constants but also steric parameters and quantum chemical descriptors to improve their predictive power. For this compound, such models would predict a relatively high reactivity compared to electron-rich or sterically hindered aryl iodides.

Computational Approaches: Modern computational chemistry allows for the calculation of various molecular descriptors that can be used in QSRR models. For this compound, properties such as molecular electrostatic potential, orbital energies (HOMO and LUMO), and atomic charges can be computed and correlated with experimental reactivity data to build robust predictive models. ias.ac.in

Future Research Directions and Perspectives in the Chemistry of 1 Iodo 4 2,2,2 Trifluoroethyl Benzene

Development of Environmentally Benign and Sustainable Synthetic Routes

The synthesis of aryl iodides, including 1-iodo-4-(2,2,2-trifluoroethyl)benzene, traditionally relies on methods that can involve harsh conditions or generate significant waste. Future research will prioritize the development of greener and more sustainable synthetic protocols.

One promising avenue is the exploration of metal-free synthesis methods. For instance, one-pot syntheses from aromatic amines via stable diazonium saccharin (B28170) salts present a safer and more cost-effective alternative to traditional Sandmeyer reactions, which often use metal catalysts and produce unstable intermediates. nih.gov Another sustainable approach involves the direct iodination of the corresponding trifluoroethylbenzene using environmentally friendly oxidants and iodine sources, minimizing the use of hazardous reagents. Research into photochemical methods, using UV light to mediate the transformation of aryl bromides or other precursors into aryl iodides in aqueous media, also offers a transition-metal-free and milder alternative. researchgate.net Furthermore, methods utilizing arylhydrazines and molecular iodine in the absence of metal catalysts and additives are being developed, offering a facile route to a variety of aryl iodides. nih.govacs.org

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide these efforts. The development of catalytic systems that can operate in greener solvents like water or bio-based solvents, and which can be recycled and reused, will be a key focus.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Method | Key Features | Potential Advantages |

| Diazonium Saccharin Salts | Metal-free, one-pot synthesis from aryl amines. nih.gov | Increased safety, cost-effective, reduced waste. nih.gov |

| Photochemical Synthesis | Transition-metal-free, UV light-mediated. researchgate.net | Mild reaction conditions, use of aqueous media. researchgate.net |

| Arylhydrazine-Based | Metal- and base-free, uses molecular iodine. nih.govacs.org | High functional group tolerance, good to excellent yields. nih.gov |

| Direct Catalytic Iodination | Use of green oxidants and recyclable catalysts. | High atom economy, reduced environmental impact. |

Exploration of Novel Catalytic Systems for Selective Transformations

The carbon-iodine bond in this compound is a versatile handle for a wide array of cross-coupling reactions. Future research will focus on discovering and optimizing novel catalytic systems to achieve unprecedented selectivity and efficiency in these transformations.

While palladium catalysis is well-established for C-C, C-N, and C-S bond formations, there is a continuous drive to develop more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings. combiphos.comicmpp.ro Beyond palladium, catalysts based on more abundant and less expensive metals like copper and manganese are gaining traction. For example, light-induced manganese(II) catalysis has shown promise for general C-N coupling of aryl halides, potentially offering a more sustainable alternative to palladium-based systems. Gold catalysis is also emerging as a powerful tool for specific transformations, such as decarboxylative cross-coupling reactions, which could be applied to derivatives of the target molecule. nih.govacs.org

A significant challenge lies in achieving regioselective and chemoselective functionalization, particularly in complex molecules. Future catalytic systems will be designed to differentiate between multiple reactive sites, guided by a deeper mechanistic understanding derived from kinetic analyses and computational studies. nsf.gov The development of dual catalytic systems, which merge modalities like photoredox and transition metal catalysis, will open new reaction pathways for previously challenging C-C bond formations. researchgate.net

Chemoenzymatic Approaches for Stereoselective Synthesis

The integration of biological catalysts with traditional chemical synthesis, known as a chemoenzymatic approach, offers powerful solutions for creating complex, stereochemically defined molecules. For a prochiral or racemic derivative of this compound, enzymes could provide unparalleled stereoselectivity.

Future research could explore the use of engineered enzymes, such as cytochrome P450s or lipases, to perform stereoselective transformations. nih.govresearchgate.net For example, an enzymatic hydrolysis or oxidation could resolve a racemic mixture of a derivative, providing access to enantiopure building blocks. The introduction of fluorine into complex natural products using enzymatic methods is a growing field, and similar strategies could be adapted. nih.govnih.gov This might involve using enzymes to catalyze the key bond-forming steps that incorporate the 1-iodo-4-(2,2,2-trifluoroethyl)phenyl moiety into a larger, chiral scaffold. researchgate.net

Hybrid chemoenzymatic protocols, where a chemical reaction generates a substrate for an enzymatic transformation (or vice versa), will be particularly valuable. nih.gov This approach combines the broad substrate scope of chemical synthesis with the exquisite selectivity of biocatalysis, enabling the efficient construction of fluorinated molecules with high structural complexity and biological relevance. uea.ac.uk

Potential as a Building Block in Advanced Material Science Precursors

The trifluoroethyl group imparts unique properties, such as high lipophilicity, metabolic stability, and altered electronic characteristics, which are valuable in medicinal chemistry and increasingly in materials science. researchgate.net The combination of this group with a reactive iodine handle makes this compound an attractive precursor for advanced materials.

Future research will likely investigate its incorporation into polymers, liquid crystals, and organic electronic materials. The trifluoroethyl group can enhance the thermal stability, solubility in specific solvents, and electronic properties of these materials. For instance, its use in the synthesis of fluorinated polymers could lead to materials with low surface energy, high chemical resistance, and specific optical properties.

The C-I bond can be used to anchor the molecule to surfaces or to polymerize it through cross-coupling reactions. Research into synthesizing novel monomers based on this compound for polymerization or co-polymerization could yield materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialized coatings. The general utility of fluorinated compounds in materials science suggests a promising future for derivatives of this compound. researchgate.netresearchgate.net

Integration with Flow Chemistry and High-Throughput Experimentation for Accelerated Discovery

Modern chemical research increasingly relies on automation and advanced reactor technology to accelerate the discovery and optimization of new reactions and processes. The future development of chemistry involving this compound will be significantly enhanced by these tools.

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. sioc-journal.cnresearchgate.net This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents. youtube.com Future work will focus on translating key transformations of this compound, such as halogen exchange or cross-coupling reactions, into continuous-flow processes. acs.orgdurham.ac.uk This will not only make the synthesis of its derivatives safer and more efficient but also enable the on-demand generation of reactive intermediates.

High-Throughput Experimentation (HTE) allows for the rapid screening of a large number of reaction conditions (catalysts, ligands, solvents, bases) in parallel. This technology will be instrumental in discovering novel catalytic systems for the transformation of this compound and for rapidly optimizing reaction yields and selectivity. The combination of HTE for discovery and flow chemistry for scale-up represents a powerful paradigm for accelerating the development of new synthetic methodologies and applications for this versatile chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.